

SJ3149: A Technical Guide to a Selective CK1 α Molecular Glue Degradator

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Compound of Interest

Compound Name: SJ3149

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Abstract

SJ3149 is a novel, potent, and selective molecular glue degrader of Casein Kinase 1 alpha (CK1 α).^[1] Developed through the optimization of an initial screening hit, **SJ3149** demonstrates broad antiproliferative activity across a wide range of cancer cell lines, particularly those with wild-type TP53.^{[2][3]} This document provides a comprehensive technical overview of **SJ3149**, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.

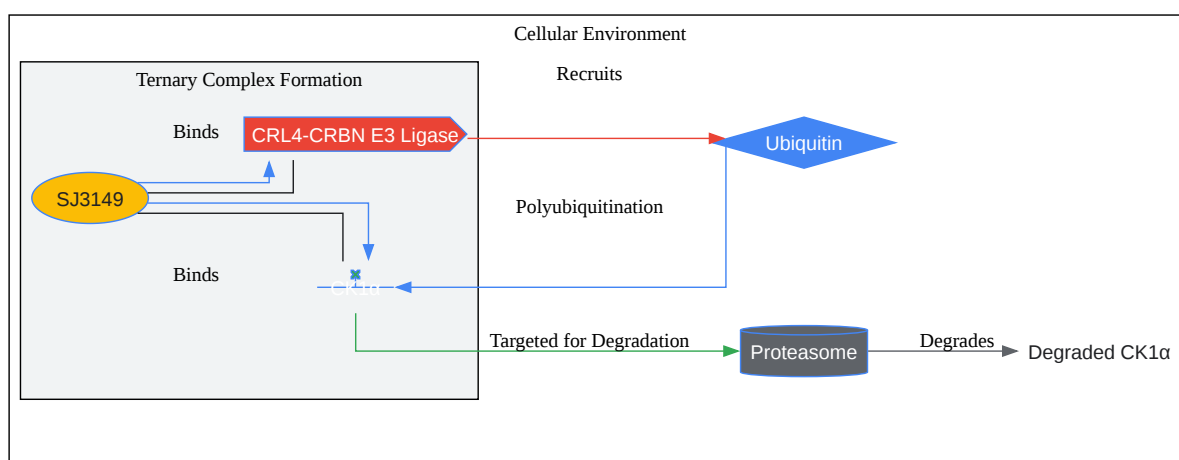
Introduction: The Emergence of Molecular Glues

Molecular glue degraders represent a promising therapeutic modality in oncology. These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.^[1] This approach can overcome the limitations of traditional small molecule inhibitors, especially for challenging drug targets. **SJ3149** was developed from a library of cereblon (CRBN) ligands and optimized for potent and selective degradation of CK1 α .^{[2][4]}

Mechanism of Action of SJ3149

SJ3149 functions as a molecular glue, hijacking the cell's natural protein disposal machinery. It facilitates a specific interaction between CK1 α and Cereblon (CRBN), a substrate receptor of

the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of CK1 α , marking it for degradation by the proteasome. The co-crystal structure of **SJ3149** in a ternary complex with CK1 α and CRBN-DDDB1 has provided a molecular rationale for its high degradation efficiency.[2][5]



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Diagram 1: Mechanism of Action of **SJ3149**

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for **SJ3149**.

Table 1: In Vitro Activity in MOLM-13 Cells

Parameter	Value	Cell Line	Notes
DC50	3.7 nM[5][6][7]	MOLM-13	50% degradation concentration.
DC50 (4h)	6 nM[6]	MOLM-13	50% degradation concentration after 4 hours.
Dmax	>95%[5][6][7]	MOLM-13	Maximum degradation.
IC50	13 nM[5][6][7]	MOLM-13	50% growth inhibition concentration.

Table 2: In Vivo Activity

Parameter	Value	Animal Model	Dosing Regimen
CK1α Degradation	Significant[5][8]	NSG mice with MOLM-13 xenografts	50 mg/kg, i.p., once or twice daily.[5]
Oral Bioavailability	76%[6]	Not Specified	Not Specified

Experimental Protocols

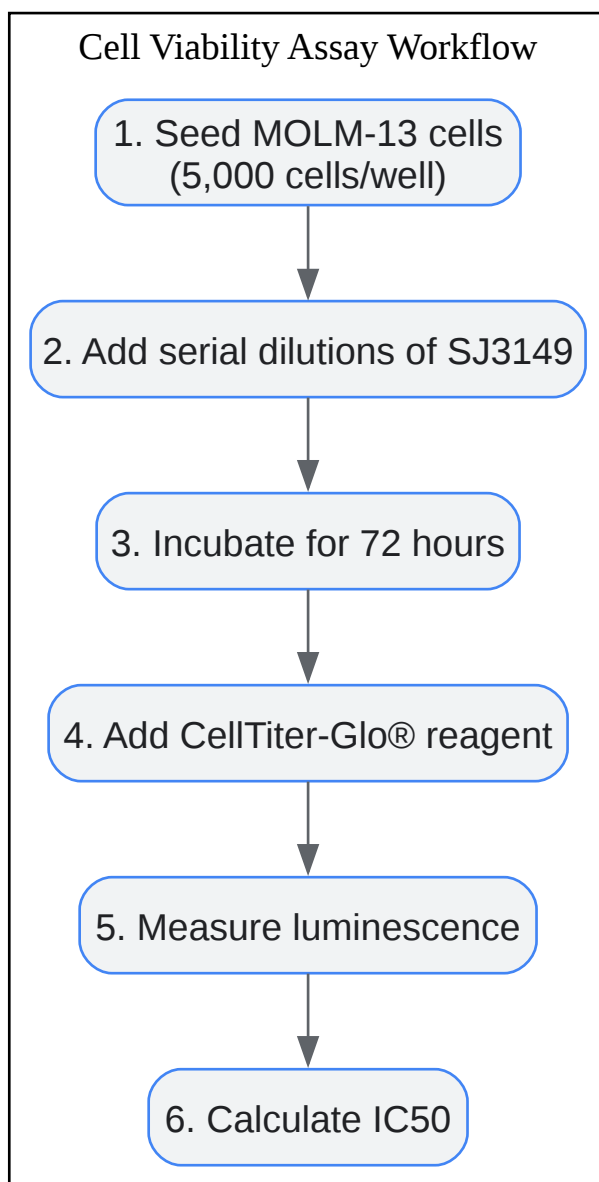
Detailed methodologies for the characterization of **SJ3149** are provided below.

Cell Viability Assay

This protocol is used to determine the IC50 value of **SJ3149**.

- **Cell Seeding:** Seed MOLM-13 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Compound Treatment:** Add serial dilutions of **SJ3149** (typically from 1 nM to 10 μM) to the wells. Include a DMSO control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

- Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.



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Diagram 2: Cell Viability Assay Workflow

Western Blotting for CK1α Degradation

This protocol is used to determine the DC50 and Dmax of **SJ3149**.

- Cell Treatment: Plate MOLM-13 cells and treat with varying concentrations of **SJ3149** for a specified time (e.g., 4 hours).
- Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against CK1 α and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
- Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using ImageJ or similar software. Normalize CK1 α levels to the loading control and calculate DC50 and Dmax values.

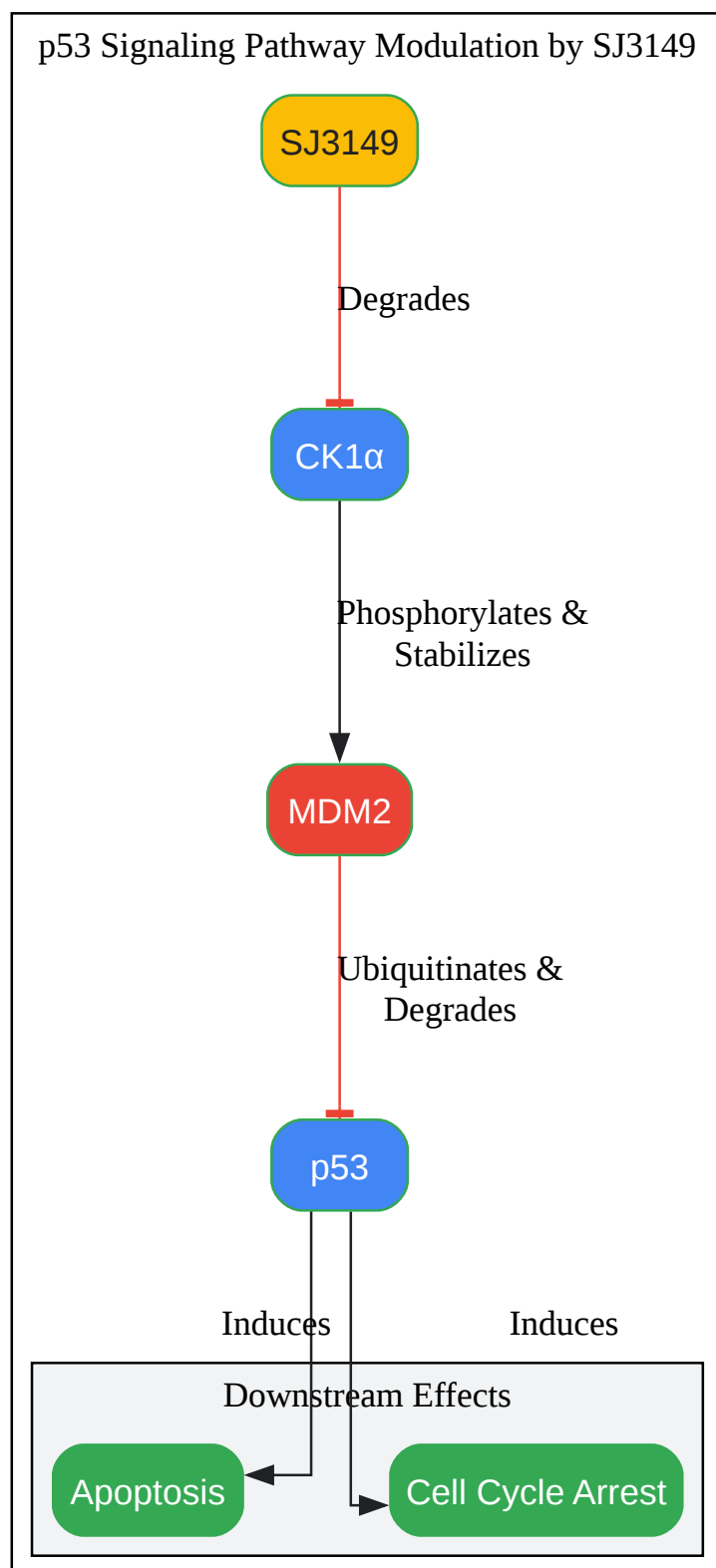
In Vivo Efficacy Studies

This protocol outlines the in vivo assessment of **SJ3149**'s ability to degrade CK1 α .

- Animal Model: Utilize immunodeficient NSG mice.
- Xenograft Establishment: Transplant MOLM-13 cells into the mice.
- Treatment: Once tumors are established, administer **SJ3149** via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, either once or twice daily.^[5] A vehicle control group (e.g., DMSO) should be included.
- Sample Collection: After the treatment period, harvest bone marrow or tumor tissue from the mice.
- Analysis: Prepare protein lysates from the collected tissues and perform western blotting as described in section 4.2 to assess the levels of CK1 α .

Signaling Pathway Modulation

CK1 α is a critical regulator of several signaling pathways implicated in cancer, most notably the p53 pathway. The antiproliferative effects of **SJ3149** show a significant correlation with the activity of the MDM2 inhibitor Nutlin-3a, suggesting that the therapeutic efficacy of **SJ3149** is, at least in part, mediated through the activation of the p53 tumor suppressor pathway.^[2]^[3]



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Diagram 3: SJ3149 and the p53 Signaling Pathway

Conclusion

SJ3149 is a first-in-class, potent, and selective CK1 α molecular glue degrader with demonstrated preclinical anti-cancer activity.^[1] Its well-defined mechanism of action, favorable in vivo properties, and broad efficacy across numerous cancer cell lines make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols provided herein should enable researchers to effectively utilize and further investigate the properties of this novel compound.

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